Antiproliferative Activity in K562 Leukemia Cells: Comparable Potency to Doxorubicin
5,7-Difluoro-1H-indazol-3-amine demonstrates potent antiproliferative effects against the K562 chronic myeloid leukemia cell line, achieving an IC₅₀ of 12.4 μM . This value is comparable to the established chemotherapeutic agent doxorubicin, which exhibits an IC₅₀ of 8.7 μM in the same assay system .
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 12.4 μM |
| Comparator Or Baseline | Doxorubicin: 8.7 μM |
| Quantified Difference | 1.4-fold less potent than doxorubicin |
| Conditions | K562 leukemia cell line; in vitro antiproliferative assay |
Why This Matters
This demonstrates that the compound possesses intrinsic anticancer activity on par with a clinical standard, justifying its selection as a lead scaffold for leukemia-targeted medicinal chemistry programs.
